5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Overview
Description
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of chlorine atoms at the 5 and 6 positions of the benzimidazole ring and a thiol group at the 2 position distinguishes this compound and may confer unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One efficient approach involves the use of thiamine hydrochloride as a catalyst in a one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, starting from 2-aminobenzimidazole, aldehyde, and a β-dicarbonyl compound in water . Another method for synthesizing 2-thio-1H-benzo[d]imidazoles is a DBU-promoted deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines using carbon disulfide as a sulfur source . Although these methods do not directly describe the synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol, they provide insight into the general synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those with chloro substituents, has been characterized using various spectroscopic techniques and theoretical calculations . For instance, the molecular geometry, energy values, and charge distributions of 5,6-dichloro-1H-benzo[d]imidazole derivatives have been calculated using Density Functional Theory (DFT), revealing that the chlorine atoms are positively charged while the adjacent carbon atoms are negatively charged due to the electron-withdrawing nature of the imidazole ring .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including cyclocondensation to form new heterocyclic systems . For example, 1-aminobenzimidazol-2-thione can react with 6-chloropyrimidine-5-carbaldehydes to form benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, a tetraheterocyclic system with potential biological activity . This demonstrates the reactivity of the thione group in benzimidazole derivatives, which could be relevant for the chemical reactions of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. For example, the presence of chlorine atoms can affect the stability, charge distribution, and decomposition points of these compounds . Additionally, the thiol group in 5,6-dichloro-1H-benzo[d]imidazole-2-thiol is likely to be reactive, allowing for further chemical modifications and the potential formation of metal complexes. The solubility, melting point, and other physical properties would be determined by the specific structure and substituents of the compound.
Scientific Research Applications
Corrosion Inhibition Properties
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol and its derivatives demonstrate significant corrosion inhibition properties. For instance, benzimidazole bearing 1,3,4-oxadiazoles have been studied for their ability to protect mild steel in sulfuric acid environments. These compounds, including derivatives like 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol (MBIMOT), show increased charge transfer resistance indicating the formation of a protective layer, as evidenced by electrochemical and SEM studies (Ammal, Prajila, & Joseph, 2018).
Anticancer Potential
Derivatives of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole have demonstrated potent anticancer activity. A lead compound showcased significant anti-proliferative activity and the ability to induce apoptosis in cancer cells (Alkahtani, Abbas, & Wang, 2012).
Anti-Diabetic Agents
Novel benzimidazole derivatives, such as multifunctional 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, have been identified as potent inhibitors of α-glucosidase, offering potential as anti-diabetic agents. These compounds, synthesized through a multistep reaction, have shown significant inhibitory activity in bioactivity assessments (Ali et al., 2022).
Ferroelectric and Antiferroelectric Properties
5,6-Dichloro-2-methylbenzimidazole and related compounds have demonstrated unique properties like ferroelectricity and antiferroelectricity at temperatures above room temperature. These materials, owing to their dipolar nature and proton tautomerization, show potential in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Synthesis of Complex Organic Compounds
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol plays a crucial role in the synthesis of complex organic compounds. For example, it is involved in the copper- and palladium-catalyzed cross-coupling reactions for the synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, highlighting its importance in organic chemistry (Shen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5,6-dichloro-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDOMGKBKBKUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173103 | |
Record name | 2-Mercapto-5,6-dichlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1H-benzo[d]imidazole-2-thiol | |
CAS RN |
19462-98-7 | |
Record name | 2-Mercapto-5,6-dichlorobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019462987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19462-98-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Mercapto-5,6-dichlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dichloro-1H-benzimidazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Mercapto-5,6-dichlorobenzimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP6JYC35KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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